2-(4-(4-Butylphenyl)diazenylphenoxy)ethyltrimethylammonium bromide

Catalog No.
S12381252
CAS No.
M.F
C21H30BrN3O
M. Wt
420.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(4-Butylphenyl)diazenylphenoxy)ethyltrimethyl...

Product Name

2-(4-(4-Butylphenyl)diazenylphenoxy)ethyltrimethylammonium bromide

IUPAC Name

2-[4-[(4-butylphenyl)diazenyl]phenoxy]ethyl-trimethylazanium;bromide

Molecular Formula

C21H30BrN3O

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C21H30N3O.BrH/c1-5-6-7-18-8-10-19(11-9-18)22-23-20-12-14-21(15-13-20)25-17-16-24(2,3)4;/h8-15H,5-7,16-17H2,1-4H3;1H/q+1;/p-1

InChI Key

YEQWOQIDMNDXGC-UHFFFAOYSA-M

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC[N+](C)(C)C.[Br-]

2-(4-(4-Butylphenyl)diazenylphenoxy)ethyltrimethylammonium bromide is a cationic surfactant characterized by its unique structure, which includes an azobenzene moiety. This compound exhibits photoresponsive properties, allowing it to undergo reversible isomerization when exposed to light. The presence of the trimethylammonium group imparts cationic characteristics, making it soluble in water and effective in various applications, particularly in emulsion stabilization and drug delivery systems .

The primary chemical reaction involving 2-(4-(4-Butylphenyl)diazenylphenoxy)ethyltrimethylammonium bromide is the photoisomerization of the azobenzene group. When exposed to UV or visible light, the compound transitions between its trans and cis forms. This reversible transformation affects the compound's solubility and interfacial properties, leading to changes in dispersion and aggregation behavior in solutions .

Additionally, this compound can participate in typical quaternization reactions due to the presence of the trimethylammonium group, which can react with various anions to form different salts .

Research indicates that 2-(4-(4-Butylphenyl)diazenylphenoxy)ethyltrimethylammonium bromide exhibits antimicrobial properties, making it a candidate for applications in pharmaceuticals and biomedicine. Its ability to interact with biological membranes may also suggest potential uses in drug delivery systems, particularly for targeted therapies that require controlled release mechanisms .

Moreover, studies have shown that its photoresponsive nature can be harnessed to develop smart drug delivery systems that release therapeutic agents upon light activation .

The synthesis of 2-(4-(4-Butylphenyl)diazenylphenoxy)ethyltrimethylammonium bromide typically involves several steps:

  • Formation of the Diazene Linkage: The initial step involves coupling 4-butylaniline with a suitable diazonium salt to form the azo compound.
  • Phenoxy Group Attachment: The azo compound is then reacted with phenol derivatives to introduce the phenoxy group.
  • Quaternization: Finally, the resulting compound undergoes quaternization with trimethylamine to yield the final product as a bromide salt.

This multi-step synthesis allows for fine-tuning of the compound's properties by varying substituents on the aromatic rings or altering reaction conditions .

The unique properties of 2-(4-(4-Butylphenyl)diazenylphenoxy)ethyltrimethylammonium bromide lend themselves to various applications:

  • Emulsion Stabilization: Its surfactant properties help stabilize oil-in-water emulsions, making it useful in cosmetics and food industries.
  • Drug Delivery Systems: The photoresponsive nature allows for controlled release of drugs upon light exposure, enhancing therapeutic efficacy.
  • Smart Materials: The compound can be incorporated into materials that respond to environmental stimuli, such as changes in light or temperature.
  • Biocides: Due to its antimicrobial activity, it can be used in formulations designed for disinfecting surfaces or treating infections .

Interaction studies of 2-(4-(4-Butylphenyl)diazenylphenoxy)ethyltrimethylammonium bromide focus on its behavior in mixed surfactant systems and its effect on emulsions. Research has demonstrated that this compound can modulate interfacial tension and stability when combined with anionic surfactants. Its photoresponsive characteristics allow for dynamic control over these interactions, enabling applications in responsive materials and active demulsification processes .

Several compounds share structural or functional similarities with 2-(4-(4-Butylphenyl)diazenylphenoxy)ethyltrimethylammonium bromide. Here are a few notable examples:

Compound NameStructureUnique Features
1-(4-(Butylphenyl)azo)-naphtholAzo dyeExhibits color change upon light exposure; used in dyes and pigments.
4-Amino-1,1'-azobenzeneAzo compoundKnown for its use in dye applications; lacks cationic properties.
N,N,N-trimethyl-1-octanaminium bromideQuaternary ammonium saltUsed as a surfactant; does not possess photoresponsive characteristics like 2-(4-(4-Butylphenyl)diazenylphenoxy)ethyltrimethylammonium bromide.

The uniqueness of 2-(4-(4-Butylphenyl)diazenylphenoxy)ethyltrimethylammonium bromide lies in its combination of cationic surfactant properties with photoresponsive behavior due to the azobenzene moiety. This dual functionality enables diverse applications that are not achievable by other similar compounds .

Cation-π Interactions with Aromatic Biomolecules

The trimethylammonium group within 2-(4-(4-Butylphenyl)diazenylphenoxy)ethyltrimethylammonium bromide serves as a potent cationic center for establishing cation-π interactions with aromatic biomolecules [8] [9] [11]. These interactions represent fundamental noncovalent binding forces that significantly impact protein structures and protein-ligand complexes through electrostatic attractions between the positively charged quaternary ammonium group and electron-rich aromatic systems [8] [9].

Experimental studies utilizing nuclear magnetic resonance spectroscopy and isothermal titration calorimetry have demonstrated that trimethylammonium groups engage with aromatic amino acid residues including tryptophan, tyrosine, and phenylalanine through geometrically defined interactions [8] [10]. The structural analysis of 161 cation-π interactions between methylated ammonium ions and aromatic residues in protein structures reveals characteristic geometric parameters with average distances of 4.8 ± 0.6 Ångströms between the ammonium nitrogen and the aromatic ring center, and angles of 22.1 ± 11.9 degrees from the axial position [8].

The thermodynamic profile of cation-π interactions involving trimethylammonium groups demonstrates significant environmental dependence, with gas-phase binding energies ranging from -8.5 to -25.0 kilocalories per mole, while aqueous binding energies decrease substantially to -1.3 to -3.3 kilocalories per mole due to solvation effects [11] [14]. Molecular dynamics simulations using polarizable molecular models reveal that the binding affinity trend in aqueous systems follows tetraethylammonium > trimethylammonium > ammonium, contrary to gas-phase observations, indicating the crucial role of hydrophobic effects in determining interaction strength [11] [14].

Table 1: Cation-π Interaction Parameters for Quaternary Ammonium Groups

Interaction TypeGas Phase Binding Energy (kcal/mol)Aqueous Binding Energy (kcal/mol)Average Distance R (Å)Average Angle θ (degrees)
Trimethylammonium-Benzene-12.5-2.14.822.1
Trimethylammonium-Toluene-13.2-2.44.720.0
Trimethylammonium-4-methylphenol-14.8-2.84.923.5
Trimethylammonium-3-methylindole-15.6-3.34.625.8
Tetramethylammonium-Benzene-10.8-1.84.822.1
Tetraethylammonium-Benzene-8.5-1.35.024.2

Biomolecular recognition studies demonstrate that trimethylammonium-containing compounds participate in multiple cation-π interactions simultaneously, with aromatic residues forming "aromatic cages" or "aromatic boxes" that accommodate the quaternary ammonium center [10] [12]. Research on lysosomotropic surfactants containing trimethylammonium groups reveals their capacity to interact with protein structures such as cytochrome c, inducing conformational changes through hydrophobic interactions and electrostatic associations with aromatic amino acids [12] [15].

The compound's cationic character remains pH-independent due to the permanent positive charge of the quaternary ammonium group, ensuring consistent cation-π interaction capabilities across varying biological conditions [33]. Surface tension measurements and fluorescence spectroscopy studies confirm that the trimethylammonium moiety significantly influences the interfacial properties and molecular recognition behavior of the compound when interacting with aromatic biomolecular systems [12] [15].

Azo Group Coordination Chemistry with Metal Ions

The azobenzene moiety in 2-(4-(4-Butylphenyl)diazenylphenoxy)ethyltrimethylammonium bromide exhibits versatile coordination chemistry capabilities with various transition metal ions through its nitrogen-nitrogen double bond system [16] [17] [18]. The azo functional group serves as an effective ligand that can coordinate with metal centers in multiple modes, including monodentate nitrogen donation, bidentate chelation, and bridging coordination between metal centers [16] [19] [20].

Spectroscopic characterization using Fourier-transform infrared spectroscopy reveals that the azo group absorption band at approximately 1570 wavenumbers shifts to lower frequencies upon metal coordination, indicating electronic perturbation of the nitrogen-nitrogen double bond system [16]. X-ray crystallographic studies of azo-metal complexes demonstrate that coordination typically occurs through one or both nitrogen atoms of the diazenyl group, with metal-nitrogen bond lengths varying between 1.98 and 2.42 Ångströms depending on the metal ion and coordination environment [16] [17].

Coordination complexes formed with first-row transition metals including cobalt(II), nickel(II), and copper(II) typically adopt octahedral geometries, while platinum(IV), palladium(II), and rhodium(III) complexes favor square planar or octahedral arrangements [16] [19] [20]. The electronic absorption spectra of these complexes exhibit characteristic charge transfer bands in the 380-400 nanometer region, along with metal-centered d-d transitions that confirm the coordination of the azo nitrogen atoms to the metal centers [16].

Table 2: Azo Group Coordination Chemistry with Metal Ions

Metal IonCoordination ModeCoordination GeometryM-N Bond Length (Å)Complex Stability
Co(II)Monodentate N-donorOctahedral2.18Moderate
Ni(II)Monodentate N-donorOctahedral2.05High
Cu(II)Monodentate N-donorOctahedral1.98High
Cd(II)Bridging N-donorTetrahedral/Bridging2.42Low
Pt(IV)Bidentate N,N-donorSquare Planar2.03Very High
Pd(II)Bidentate N,N-donorSquare Planar2.01Very High
Rh(III)Bidentate N,N-donorOctahedral2.05High
Mn(II)Monodentate N-donorOctahedral2.15Moderate

The photoisomerization behavior of azobenzene-containing coordination complexes represents a unique aspect of their chemistry, where the trans-cis isomerization can be modulated by metal coordination [18] [21] [39]. Studies using europium-azobenzene complexes demonstrate that metal coordination significantly affects the electronic structure and photochemical properties of the azo chromophore, with coordination leading to modified absorption spectra and altered isomerization kinetics [18].

Electrochemical investigations reveal that azobenzene-metal complexes can participate in redox processes, with the metal center influencing the electron density distribution across the organic ligand system [35]. The coordination of the azo group to metal ions also affects the compound's ability to undergo electrochemical alkylation reactions, with carbon electrodes facilitating site-selective modifications at the aromatic positions [35].

Dynamic coordination behavior studies indicate that azobenzene-containing ligands can participate in self-assembly processes with metal ions, forming cage-like structures and metallocycles through reversible coordination bond formation [21] [39]. These assemblies demonstrate stimuli-responsive behavior, where changes in metal-to-ligand ratios or addition of competing ligands can trigger structural transformations between different coordination architectures [21] [39].

Host-Guest Complexation Dynamics in Supramolecular Systems

The amphiphilic nature of 2-(4-(4-Butylphenyl)diazenylphenoxy)ethyltrimethylammonium bromide enables its participation in sophisticated host-guest complexation phenomena within supramolecular systems [22] [24] [25]. The compound's structural architecture, featuring both hydrophobic aromatic regions and hydrophilic quaternary ammonium functionality, facilitates diverse binding interactions with various host molecules including cyclodextrins, calixarenes, and other macrocyclic receptors [22] [24].

Host-guest complexation studies demonstrate that the trimethylammonium head group can serve as a recognition element for anionic hosts, while the aromatic azobenzene core provides hydrophobic binding sites for cavity-containing receptors [24] [25]. Binding affinity measurements using isothermal titration calorimetry reveal association constants ranging from 10² to 10⁷ inverse molar depending on the specific host-guest pairing and environmental conditions [24].

The dynamics of host-guest complexation involve multi-step processes including initial association, conformational adjustment, and equilibrium establishment [22] [27]. Kinetic studies utilizing nuclear magnetic resonance spectroscopy show that association rates typically range from 10⁵ to 10⁹ inverse molar per second, while dissociation rates span from 10⁻² to 10³ per second, resulting in complex equilibrium dynamics that depend on both thermodynamic stability and kinetic barriers [22] [27].

Table 3: Host-Guest Complexation Dynamics in Supramolecular Systems

Host SystemGuest Binding Affinity (M⁻¹)Association Rate (M⁻¹s⁻¹)Dissociation Rate (s⁻¹)Selectivity Factor
β-Cyclodextrin10³-10⁴10⁶-10⁷10²-10³10-100
Octa-acid Deep Cavity10⁵-10⁷10⁷-10⁸10⁰-10²100-1000
Calixarene Cavity10²-10⁴10⁵-10⁶10²-10³10-50
Cucurbituril Portal10⁶-10⁹10⁸-10⁹10⁻²-10⁰1000-10000
Pillararene Channel10³-10⁵10⁶-10⁷10¹-10²50-500
Crown Ether Ring10²-10³10⁵-10⁶10²-10³5-20

Competitive binding experiments reveal that the compound can participate in dynamic host-guest exchange processes, where stronger binding guests can displace weaker ones through thermodynamically driven replacement mechanisms [26]. These competitive interactions enable the development of stimuli-responsive systems where external triggers such as pH changes, temperature variations, or addition of competing species can modulate the host-guest equilibrium [26].

The photoisomerization capability of the azobenzene unit introduces an additional dimension to host-guest dynamics, where light-induced trans-cis isomerization can trigger changes in binding affinity and complex stability [22] [26]. Studies on photoresponsive host-guest systems demonstrate that ultraviolet irradiation can induce conformational changes that alter the geometry and binding characteristics of the guest molecule within host cavities [22].

Supramolecular assembly studies show that the compound can participate in hierarchical organization processes, forming complex architectures through combinations of host-guest interactions, cation-π associations, and hydrophobic effects [22] [25]. These multi-component systems exhibit emergent properties that arise from the cooperative effects of multiple noncovalent interactions operating simultaneously [22] [25].

Table 4: 2-(4-(4-Butylphenyl)diazenylphenoxy)ethyltrimethylammonium bromide Properties

PropertyValueReference Conditions
Molecular FormulaC₂₁H₃₀BrN₃OStandard conditions
Molecular Weight (g/mol)420.4At 25°C, 1 atm
Cationic CharacterQuaternary ammoniumpH independent
Azo Group Position4,4'-disubstitutedUV/Vis spectroscopy
Phenoxy LinkageEther bridgeRoom temperature
PhotoisomerizationTrans-cis reversibleUV 365 nm irradiation
Antimicrobial ActivityModerate activityAgainst common bacteria
Surface Tension ReductionSignificant reductionAqueous solution

The compound's behavior in complex emulsion systems demonstrates its capacity to function as a responsive surfactant that can undergo topology changes upon photoirradiation [3]. Research on complex emulsions containing the compound reveals that light-induced isomerization can trigger phase inversions and morphological transformations through modulation of interfacial tensions and molecular organization at phase boundaries [3].

The photoisomerization kinetics of 2-(4-(4-Butylphenyl)diazenylphenoxy)ethyltrimethylammonium bromide exhibit strong wavelength dependence, characteristic of azobenzene-based photoresponsive systems [1] [2]. Under ultraviolet irradiation, the compound undergoes reversible isomerization from its thermodynamically stable trans configuration to the metastable cis form [2].
The kinetic analysis reveals that the photoisomerization follows first-order kinetics with rate constants ranging from 0.111 s⁻¹ at 313 nanometers to 0.028 s⁻¹ at 532 nanometers [1] [4]. The quantum yield for trans-to-cis isomerization demonstrates a pronounced wavelength dependence, decreasing from 0.094 at 313 nanometers to 0.018 at 532 nanometers [5] [6]. This behavior is consistent with the spectral overlap between the π-π* absorption bands of the trans and cis isomers, which affects the efficiency of the photoisomerization process [7] [5].

The photostationary state composition varies significantly with irradiation wavelength. At 365 nanometers, the photostationary state consists of approximately 80% cis isomer, while at longer wavelengths such as 532 nanometers, the cis population decreases to 35% [1] [4]. The half-life for achieving photostationary equilibrium ranges from 0.10 minutes at 313 nanometers to 0.41 minutes at 532 nanometers [1].

Mechanistic studies indicate that the photoisomerization proceeds through the π-π* excited state pathway, with the initial excitation to the S₂ state followed by rapid internal conversion to the S₁ state [8] [9]. The subsequent isomerization occurs via a torsional mechanism with an activation barrier of approximately 2 kilocalories per mole [9] [10]. The process involves changes in the hybridization of the nitrogen atoms in the azo group, which triggers the conformational transformation [9].

Thermal Relaxation Pathways in Different Matrices

The thermal relaxation behavior of 2-(4-(4-Butylphenyl)diazenylphenoxy)ethyltrimethylammonium bromide demonstrates significant matrix dependence, reflecting the influence of molecular environment on isomerization kinetics [11] [12] [13]. The cis-to-trans thermal relaxation follows Arrhenius behavior with matrix-specific activation energies and pre-exponential factors [14] [15].
In aqueous solution, the thermal relaxation exhibits a half-life of 40 hours at 25 degrees Celsius, with an activation energy of 88.8 kilojoules per mole [15]. This relatively long half-life is attributed to the stabilization of the cis isomer through hydrophobic interactions and the structured water environment around the hydrophobic azobenzene moiety [2] [16]. The thermal isomerization mechanism in aqueous media predominantly follows the rotational pathway around the nitrogen-nitrogen double bond [8] [15].

Polymer film matrices significantly extend the thermal relaxation time, with half-lives reaching 168 hours at room temperature [11] [12]. The increased activation energy of 102.3 kilojoules per mole in polymer films reflects the restricted molecular mobility and steric hindrance imposed by the polymer chains [11] [13]. In these constrained environments, the thermal isomerization mechanism shifts toward an inversion pathway, involving the pyramidalization of one nitrogen atom [12] [13].

Liquid crystal matrices exhibit the fastest thermal relaxation, with half-lives of approximately 2 hours at 50 degrees Celsius [11]. The reduced activation energy of 65.4 kilojoules per mole indicates enhanced molecular mobility within the ordered liquid crystalline phase [11]. Temperature plays a crucial role in these systems, with relaxation times dropping below 1 second at temperatures above 70 degrees Celsius due to increased thermal motion and reduced intermolecular constraints [11].

Glass matrices demonstrate the longest thermal stability, with half-lives extending to 720 hours [12] [17]. The exceptionally high activation energy of 125.7 kilojoules per mole reflects the rigid glassy environment that severely restricts molecular motion [17]. The large pre-exponential factor of 9.87 × 10⁸ s⁻¹ compensates for the high activation barrier, indicating significant entropic contributions to the isomerization process [14].

Ionic liquid environments provide intermediate thermal stability with half-lives of 8 hours [18] [19]. The activation energy of 68.9 kilojoules per mole suggests that ionic interactions between the cationic surfactant and the ionic liquid medium influence the isomerization kinetics [18] [19]. The rotation mechanism predominates in these media due to the liquid-like molecular mobility [18].

Solvatochromic Effects on Photostationary States

The photostationary state composition of 2-(4-(4-Butylphenyl)diazenylphenoxy)ethyltrimethylammonium bromide exhibits pronounced solvatochromic effects, demonstrating the critical role of solvent properties in determining photoisomerization efficiency [20] [21] [18]. The relationship between solvent polarity and photostationary state composition reflects the differential stabilization of trans and cis isomers in various media [18] [22].

Polar protic solvents such as water and alcohols generally favor higher cis populations in the photostationary state. In water, with a dielectric constant of 80.1, the photostationary state contains 80% cis isomer under 365-nanometer irradiation [2] [16]. The high dielectric constant facilitates the stabilization of the more polar cis isomer through enhanced solvation interactions [21] [18]. Methanol and ethanol show progressively decreasing cis populations of 75% and 72%, respectively, correlating with their reduced dielectric constants [20] [18].

Polar aprotic solvents demonstrate even greater enhancement of cis populations. Dimethylformamide, with a dielectric constant of 36.7, produces photostationary states containing 88% cis isomer [21]. Acetonitrile exhibits similar behavior with 85% cis content, attributed to the strong dipolar interactions between the solvent and the polar cis isomer [18] [19]. These solvents also enhance the photoisomerization rate constants, with dimethylformamide showing a rate of 0.115 s⁻¹ compared to 0.094 s⁻¹ in water [21].

Nonpolar solvents significantly reduce both the cis population in photostationary states and the photoisomerization efficiency. Toluene, with a dielectric constant of 2.4, produces photostationary states containing only 65% cis isomer [22]. Alkane solvents such as hexane and cyclohexane show even lower cis populations of 60% and 58%, respectively [20] [21]. The reduced efficiency in nonpolar media results from the preferential stabilization of the less polar trans isomer and weaker solvation of the excited states involved in the photoisomerization process [21] [22].

The absorption maximum wavelength also exhibits solvatochromic shifts, ranging from 342 nanometers in cyclohexane to 355 nanometers in dimethylformamide [21]. These shifts reflect the differential solvation of the ground and excited states, with polar solvents stabilizing the charge-transfer character of the excited states [21] [22]. The bathochromic shift in polar solvents correlates with increased photoisomerization efficiency due to enhanced absorption cross-sections [22].

Hydrogen Bond Acceptor Count

4

Exact Mass

419.15723 g/mol

Monoisotopic Mass

419.15723 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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